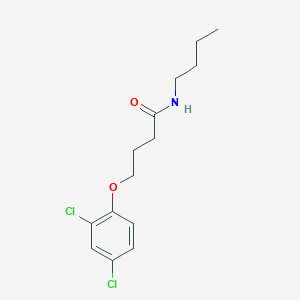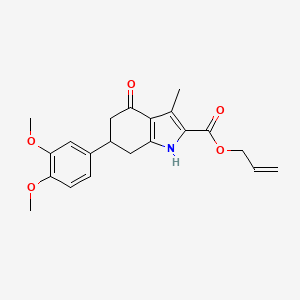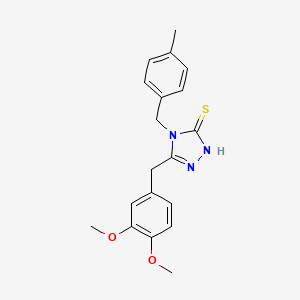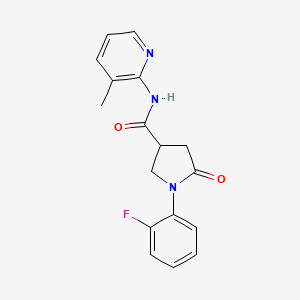![molecular formula C17H15N3O3S2 B4583241 2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)
2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid
Vue d'ensemble
Description
The compound belongs to a class of chemicals that incorporate pyrazol, thiazolidinone, and propanoic acid functionalities. These compounds are of interest due to their potential biological activities and unique chemical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves Knoevenagel condensation reactions, where pyrazole derivatives are reacted with thiazolidinone and aldehyde or ketone derivatives to form the desired product. The chemical structures are often confirmed using techniques such as NMR, IR, and mass spectrometry (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using NMR and X-ray crystallography, revealing the arrangement of the pyrazol, thiazolidinone, and additional substituents in three-dimensional space. The orientation of these groups affects the compound's reactivity and interaction with biological targets (Liu et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including further condensation, cyclization, and substitution reactions, which can modify their structure and potentially enhance their biological activities. Their chemical properties, such as reactivity and stability, are influenced by the specific substituents attached to the core structure (Prakash et al., 2011).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are crucial for understanding the behavior of these compounds under different conditions. These properties are determined experimentally and can impact the compound's application and effectiveness (Rajanarendar et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and the presence of functional groups, dictate the compound's interactions and reactions with other chemicals. These properties are essential for tailoring the compound's synthesis and enhancing its desired activity (Asiri & Khan, 2010).
Applications De Recherche Scientifique
Thromboxane A2 Synthetase Inhibition
A study highlighted a compound acting as both a thromboxane A2 (TXA2) synthetase inhibitor and a TXA2/prostaglandin endoperoxide receptor blocker, demonstrating significant pharmacological effects in vivo, including inhibition of platelet aggregation and potential for analyzing the roles of arachidonic acid metabolites in pathologies (Clerck et al., 1989).
Heterocyclic Amines Exposure
Research on heterocyclic amines (HAs), compounds isolated from cooked foods and their mutagenicity and carcinogenicity, indicates continuous human exposure through diet. This study could hint at the metabolism and toxicity profiles relevant for structurally similar compounds (Wakabayashi et al., 1993).
Environmental Exposure Assessment
A study on environmental exposure to organophosphorus and pyrethroid pesticides in children underscores the importance of assessing exposure to various chemicals, including potentially novel compounds, for public health policy development (Babina et al., 2012).
Advanced Glycation End Products
The development of a stable isotope dilution analysis for quantitating advanced glycation end products (AGEs) of creatinine in biofluids showcases the analytical approaches for studying the metabolism and potential health impacts of complex organic compounds (Kunert et al., 2013).
Propriétés
IUPAC Name |
2-[(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-19-10-12(9-18-19)8-14-15(21)20(17(24)25-14)13(16(22)23)7-11-5-3-2-4-6-11/h2-6,8-10,13H,7H2,1H3,(H,22,23)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBHRZSOCGTMA-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)
![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)

![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)




![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4583217.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)
![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)
![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)
![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)